3-Hydrazinylcyclopentane-1,1,2,2-tetracarbonitrile
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Overview
Description
3-Hydrazinylcyclopentane-1,1,2,2-tetracarbonitrile is a chemical compound known for its unique structure and reactivity. This compound features a cyclopentane ring substituted with hydrazinyl and four cyano groups, making it a versatile molecule in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinylcyclopentane-1,1,2,2-tetracarbonitrile typically involves the reaction of cyclopentanone with hydrazine hydrate and tetracyanoethylene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solvent-free conditions and green chemistry principles is preferred to minimize environmental impact and enhance yield .
Chemical Reactions Analysis
Types of Reactions: 3-Hydrazinylcyclopentane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano groups can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The hydrazinyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild conditions.
Oxidation: Diluted nitric acid is often employed for oxidation reactions.
Major Products:
Scientific Research Applications
3-Hydrazinylcyclopentane-1,1,2,2-tetracarbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydrazinylcyclopentane-1,1,2,2-tetracarbonitrile involves the alkylation of nucleophilic regions of DNA in tumor cells. This alkylation disrupts the DNA structure, inhibiting cell proliferation and leading to cell death . The compound’s high reactivity is attributed to the mutual activation of the closely positioned cyano groups, enhancing its pharmacophoric activity .
Comparison with Similar Compounds
- 3-[(R-Hydrazono)Methyl]Cyclobutane-1,1,2,2-Tetracarbonitriles
- 3-[(2-R-Hydrazono)Methyl]-6-Methylcyclohex-4-Ene-1,1,2,2-Tetracarbonitriles
Uniqueness: 3-Hydrazinylcyclopentane-1,1,2,2-tetracarbonitrile stands out due to its cyclopentane ring structure and the presence of four cyano groups, which confer high reactivity and versatility in chemical reactions. Its significant antiproliferative activity against cancer cells further distinguishes it from similar compounds .
Properties
CAS No. |
142916-95-8 |
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Molecular Formula |
C9H8N6 |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
3-hydrazinylcyclopentane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C9H8N6/c10-3-8(4-11)2-1-7(15-14)9(8,5-12)6-13/h7,15H,1-2,14H2 |
InChI Key |
VWYWVWXUVWPVSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1NN)(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
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